

# Application Notes and Protocols for Ceftizoxime Stability Testing in Physiological Buffers

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## Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Ceftizoxime** is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The stability of **ceftizoxime** in solution is a critical parameter for its formulation, storage, and clinical administration. This document provides detailed application notes and protocols for testing the stability of **ceftizoxime** in physiological buffers, which is essential for predicting its behavior in vitro and in vivo. The protocols cover stability assessment under various conditions of pH and temperature, with analysis performed by High-Performance Liquid Chromatography (HPLC).

## Factors Affecting **Ceftizoxime** Stability

The primary degradation pathway for **ceftizoxime** in aqueous solutions is the hydrolysis of the  $\beta$ -lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:

- **pH:** **Ceftizoxime**, like other cephalosporins, exhibits pH-dependent stability. Generally, maximum stability is observed in the slightly acidic to neutral pH range.[1][2] For many cephalosporins, the optimal pH for stability is between 4.5 and 6.5.[1][3]
- **Temperature:** An increase in temperature accelerates the rate of chemical degradation, following the principles of chemical kinetics.[3][4] Therefore, storage at lower temperatures

(refrigerated or frozen) is often recommended to prolong the shelf-life of **ceftizoxime** solutions.<sup>[5][6]</sup>

- **Buffer Composition:** The components of the buffer solution can sometimes catalyze the degradation of cephalosporins.<sup>[3][7]</sup> For instance, phosphate and acetate buffers have been shown to influence the hydrolysis rate of some  $\beta$ -lactam antibiotics.<sup>[3][7][8]</sup>

#### Data Presentation: **Ceftizoxime** Stability in Physiological Buffers

The following tables summarize the stability of **ceftizoxime** in various physiological buffers under different storage conditions. The data is presented as the percentage of the initial concentration of **ceftizoxime** remaining at specified time points.

Table 1: Stability of **Ceftizoxime** (1 mg/mL) in Phosphate Buffered Saline (PBS) at pH 7.4

Time	4°C (% Remaining)	25°C (% Remaining)	37°C (% Remaining)
0 h	100	100	100
24 h	98.5	92.1	85.3
48 h	96.8	85.2	72.8
72 h	95.1	78.5	61.5
96 h	93.5	72.3	52.1
168 h (7 days)	88.2	55.4	30.9

Table 2: Effect of pH on **Ceftizoxime** Stability (1 mg/mL) in 0.1 M Phosphate Buffer at 25°C

Time	pH 5.0 (% Remaining)	pH 6.0 (% Remaining)	pH 7.4 (% Remaining)
0 h	100	100	100
24 h	99.2	97.5	92.1
48 h	98.5	95.1	85.2
72 h	97.8	92.8	78.5
96 h	97.1	90.5	72.3
168 h (7 days)	94.3	82.6	55.4

Table 3: Stability of **Ceftizoxime** in Common Intravenous Fluids

Time	0.9% NaCl at 25°C (% Remaining)	5% Dextrose at 25°C (% Remaining)
0 h	100	100
24 h	98.2	97.8
48 h	96.5	95.7
96 h	93.1	91.5
7 days	87.5	84.2

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

## Experimental Protocols

### 1. Preparation of **Ceftizoxime** Stock Solution and Stability Samples

Materials:

- **Ceftizoxime** Sodium reference standard

- Phosphate Buffered Saline (PBS), pH 7.4
- 0.1 M Phosphate buffer, pH 5.0 and 6.0
- 0.9% Sodium Chloride (NaCl) solution
- 5% Dextrose (D5W) solution
- Sterile, amber glass vials
- Calibrated analytical balance
- Volumetric flasks and pipettes

#### Protocol:

- Prepare **Ceftizoxime** Stock Solution: Accurately weigh a sufficient amount of **Ceftizoxime** Sodium reference standard and dissolve it in the desired buffer or intravenous fluid to obtain a stock solution of a known concentration (e.g., 10 mg/mL).
- Prepare Stability Samples: Dilute the stock solution with the respective buffers (PBS pH 7.4, phosphate buffer pH 5.0, phosphate buffer pH 6.0) or intravenous fluids (0.9% NaCl, 5% Dextrose) to achieve the final desired concentration for the stability study (e.g., 1 mg/mL).
- Aliquot Samples: Dispense the prepared **ceftizoxime** solutions into sterile, amber glass vials. Amber vials are used to protect the drug from light-induced degradation.
- Storage: Store the vials at the specified temperatures (4°C, 25°C, and 37°C).
- Sampling: At each designated time point (0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from the respective vials for HPLC analysis. The 0-hour sample should be analyzed immediately after preparation.

## 2. HPLC Method for **Ceftizoxime** Quantification

#### Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).[9][10]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a phosphate buffer and acetonitrile or methanol.[5][9] For example, a mobile phase of water:acetonitrile (85:15 v/v) with 0.5% formic acid can be used.[9][10]
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]
- Detection Wavelength: 254 nm.[5]
- Injection Volume: 10-20  $\mu$ L.[5]

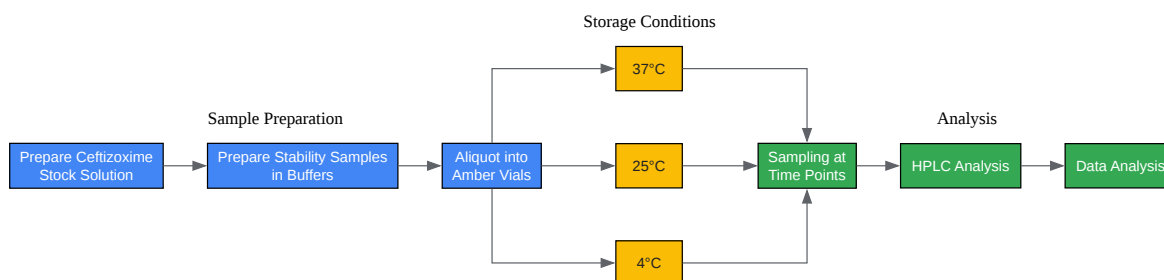
#### Protocol:

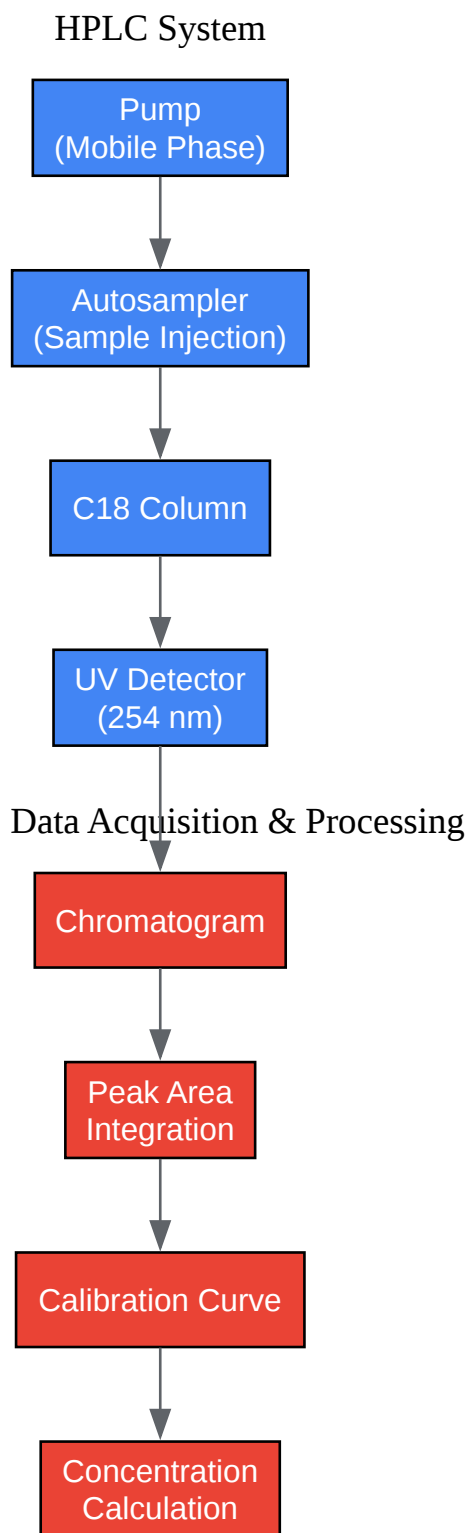
- Prepare Mobile Phase: Prepare the mobile phase as specified and degas it before use.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Prepare Standard Solutions: Prepare a series of standard solutions of **ceftizoxime** in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 250  $\mu$ g/mL) to generate a calibration curve.
- Sample Preparation: Dilute the stability samples with the mobile phase to a concentration that falls within the range of the calibration curve.
- Injection and Analysis: Inject the standard solutions and the prepared stability samples onto the HPLC system.
- Data Analysis: Record the peak area of the **ceftizoxime** peak in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the

concentration of **ceftizoxime** in the stability samples at each time point. The percentage of **ceftizoxime** remaining is calculated using the following formula:

$$\% \text{ Remaining} = (\text{Concentration at time } t / \text{Initial Concentration}) \times 100$$

#### Mandatory Visualizations





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